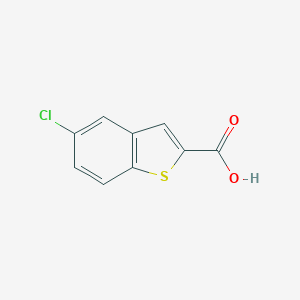![molecular formula C26H18O2 B080375 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] CAS No. 10318-38-4](/img/structure/B80375.png)
2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran], also known as MSBP, is a heterocyclic compound that belongs to the spiro-naphthopyran family. It has been widely used in scientific research due to its unique chemical structure and promising biological activities.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] is not fully understood, but several studies have suggested that it may act through multiple pathways. 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle-related proteins and activating caspase-dependent pathways. 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. Furthermore, 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] enhances the activity of antioxidant enzymes, such as catalase and superoxide dismutase, which protect cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has been reported to have various biochemical and physiological effects, such as reducing the levels of reactive oxygen species (ROS), increasing the activity of antioxidant enzymes, and regulating the expression of genes related to cell cycle and apoptosis. 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. In addition, 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has been reported to have a low toxicity profile and does not cause significant adverse effects in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has several advantages for lab experiments, such as its high purity, stability, and low toxicity. It can be easily synthesized using simple and cost-effective methods, and its biological activities can be evaluated using various assays, such as MTT assay, flow cytometry, and Western blotting. However, 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] also has some limitations, such as its poor solubility in water and some organic solvents, which may affect its bioavailability and efficacy. Moreover, the exact mechanism of action of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] is not fully understood, which may limit its clinical application.
Direcciones Futuras
There are several future directions for 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] research, such as exploring its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the exact mechanism of action of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] and its potential targets. In addition, the development of novel formulations and delivery systems may improve the bioavailability and efficacy of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]. Moreover, the evaluation of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]'s safety and efficacy in clinical trials is necessary to determine its clinical potential.
Métodos De Síntesis
The synthesis of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] can be achieved through several methods, such as the condensation of 2-naphthol and 3-methyl-2-butanone in the presence of a catalytic amount of p-toluenesulfonic acid. The yield of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent. Other methods, such as microwave-assisted synthesis, have also been reported to produce 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] with high yield and purity.
Aplicaciones Científicas De Investigación
2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has been extensively studied for its potential biological activities, such as anti-tumor, anti-inflammatory, and anti-oxidant effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has been reported to possess anti-oxidant activity by scavenging free radicals and protecting cells from oxidative stress.
Propiedades
Número CAS |
10318-38-4 |
|---|---|
Nombre del producto |
2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] |
Fórmula molecular |
C26H18O2 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
2'-methyl-3,3'-spirobi[benzo[f]chromene] |
InChI |
InChI=1S/C26H18O2/c1-17-16-23-21-9-5-3-7-19(21)11-13-25(23)28-26(17)15-14-22-20-8-4-2-6-18(20)10-12-24(22)27-26/h2-16H,1H3 |
Clave InChI |
UDFAHPRGDYRYPU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC3=CC=CC=C32)OC14C=CC5=C(O4)C=CC6=CC=CC=C65 |
SMILES canónico |
CC1=CC2=C(C=CC3=CC=CC=C32)OC14C=CC5=C(O4)C=CC6=CC=CC=C65 |
Otros números CAS |
10318-38-4 |
Sinónimos |
2-methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



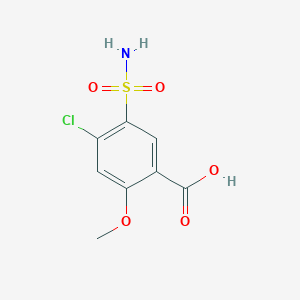
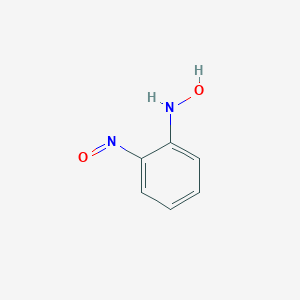
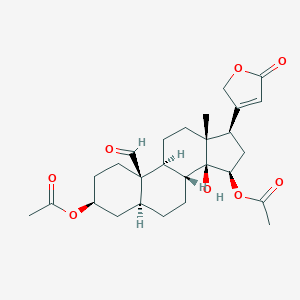
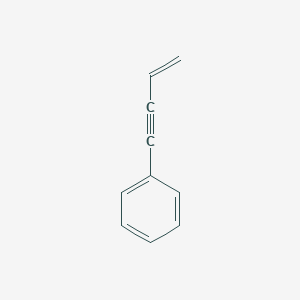
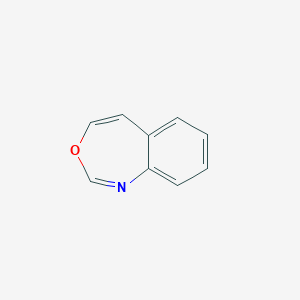

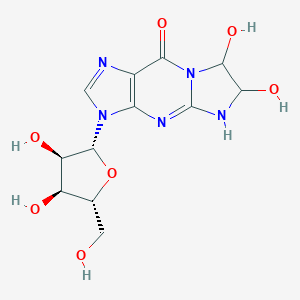
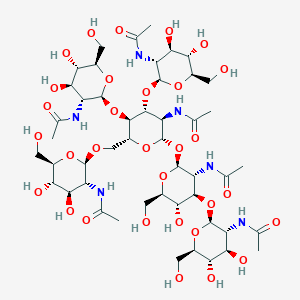

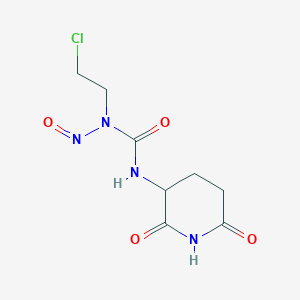
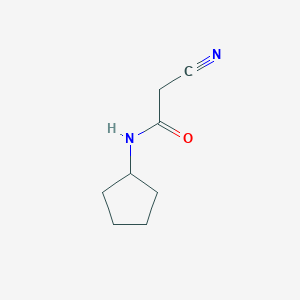
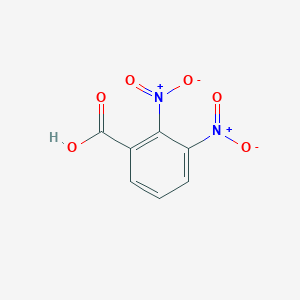
![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)
